molecular formula C13H17NO5 B2408001 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid CAS No. 1396999-04-4

3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid

Cat. No.: B2408001
CAS No.: 1396999-04-4
M. Wt: 267.281
InChI Key: MUJFRZPEOVSUJB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.281. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

  • Synthesis of Alanosine : A study by Isowa et al. (1973) detailed the synthesis of DL-2-Ammo-3-(N-tosyl-N-benzyloxyamino)propionic acid (DL-V), starting from ethyl 2,3-dibromopropionate and N-tosyl-O-benzylhydroxylamine. This synthesis pathway involves the transformation of L-2-Benzoylamino-3-(N-benzoyl-N-hydroxyamino)propionic acid anilide to L-2-amino-3-hydroxyaminopropionic acid, which is then nitrosated to produce alanosine (Isowa et al., 1973).

  • Preparation of Optically Active Threo-2-Amino-3-Hydroxy-3-Phenylpropanoic Acid : Shiraiwa et al. (2003) described a process for obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid. This involved resolving DL-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid and converting the purified salts into hydrochloric acid to give optically active forms (Shiraiwa et al., 2003).

  • Synthesis of Heterocyclic Compounds : Soliman et al. (2010) utilized 3-(4-Phenyl) benzoyl propionic acid as a starting material for synthesizing various heterocyclic compounds, highlighting its versatility in organic synthesis (Soliman et al., 2010).

Biological and Chemical Applications

  • Impact on Carcinoma Cells : Yin et al. (2001) investigated the effects of NM-3, an isocoumarin derivative, on human carcinoma cells. NM-3 induced cell death and apoptosis in certain cancer cell lines, demonstrating the potential therapeutic applications of compounds related to 3-Hydroxy-2-(2-isopropoxy-benzoylamino)-propionic acid (Yin et al., 2001).

  • Catabolism by Escherichia coli : Burlingame and Chapman (1983) studied the catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli. This research provided insights into the metabolic pathways of aromatic acids in bacteria (Burlingame & Chapman, 1983).

  • Microbial Production for Bio-based Applications : Tingirikari et al. (2016) discussed the microbial production of 3-Hydroxy-propionic acid (3-HP), highlighting its applications in synthesizing petrochemical-based polymer materials, surgical biocomposite materials, and drug release materials (Tingirikari et al., 2016).

Properties

IUPAC Name

3-hydroxy-2-[(2-propan-2-yloxybenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-8(2)19-11-6-4-3-5-9(11)12(16)14-10(7-15)13(17)18/h3-6,8,10,15H,7H2,1-2H3,(H,14,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJFRZPEOVSUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)NC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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